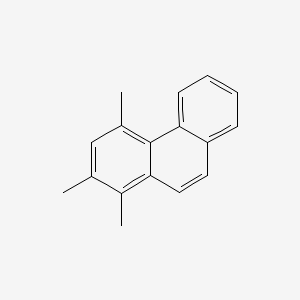

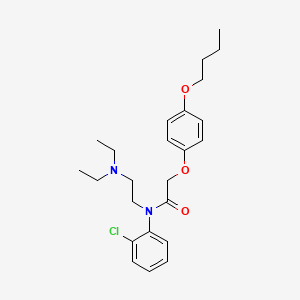

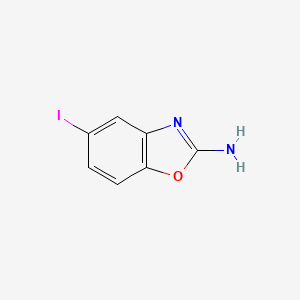

Nalpha-Benzyl-Nim-benzyl-L-histidine

説明

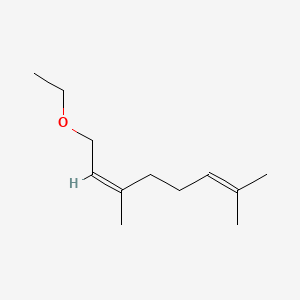

Nalpha-Benzyl-Nim-benzyl-L-histidine is a compound with the molecular formula C20H21N3O2 and a molecular weight of 335.40 . It is used for proteomics research applications .

Physical And Chemical Properties Analysis

Physical and chemical properties of a substance can include characteristics such as mass, color, and volume, which can be measured without changing the composition of the sample . They also include properties like density, melting and boiling points, and electrical conductivity . Unfortunately, specific physical and chemical properties for Nalpha-Benzyl-Nim-benzyl-L-histidine were not found in the search results.科学的研究の応用

Protein Purification and Labeling

A significant application of compounds related to Nalpha-Benzyl-Nim-benzyl-L-histidine involves protein purification and labeling. For instance, Nitrilotriacetic acid-modified magnetic nanoparticles have been developed to selectively bind histidine-tagged proteins, serving as an efficient protocol for protein separation. This method demonstrates a useful alternative for transporting and anchoring proteins, highlighting its potential in biotechnological applications (Chenjie Xu et al., 2004). Similarly, dual-mode fluorophore-doped nickel nitrilotriacetic acid-modified silica nanoparticles combine histidine-tagged protein purification with site-specific fluorophore labeling, showcasing a powerful tool for one-step protein purification and labeling (Sung Hoon Kim et al., 2007).

Nanotechnology and Materials Science

In nanotechnology and materials science, the affinity of histidine tags for nickel-nitrilotriacetic acid chelates is exploited to create innovative materials. DNA-templated nickel nanostructures demonstrate the potential for nanowires, templated catalyst lines, and in directed protein localization, offering a straightforward method for fabricating nickel nanomaterials on surfaces (H. A. Becerril et al., 2006). Efficient encapsulation of Fe₃O₄ nanoparticles into genetically engineered hepatitis B core virus-like particles through a specific interaction for potential bioapplications is another example, where histidine tags' affinity for nickel-NTA chelates facilitates the encapsidation of magnetic nanoparticles for imaging and therapeutic delivery applications (Li-hua Shen et al., 2015).

Chemical Synthesis and Catalysis

Chemical synthesis and catalysis also benefit from the properties of compounds like Nalpha-Benzyl-Nim-benzyl-L-histidine. Studies on the synthesis of histidine peptides, for example, use derivatives as materials for synthesizing histidine-containing peptides, examining the reactivity of the tosyl group under various conditions commonly used for peptide syntheses. This research provides insights into enhancing solubility, suppressing racemization during coupling reactions, and the removability of the tosyl group under mild conditions (T. Fujii & S. Sakakibara, 1974).

将来の方向性

特性

IUPAC Name |

(2S)-2-(benzylamino)-3-(1-benzylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c24-20(25)19(21-12-16-7-3-1-4-8-16)11-18-14-23(15-22-18)13-17-9-5-2-6-10-17/h1-10,14-15,19,21H,11-13H2,(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSLFTWXUDAXJI-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CC2=CN(C=N2)CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nalpha-Benzyl-Nim-benzyl-L-histidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。